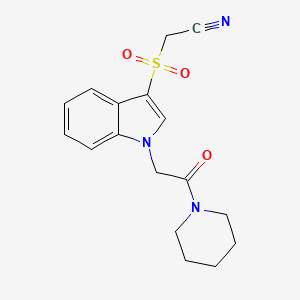![molecular formula C19H25N5OS B2828349 2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-52-6](/img/structure/B2828349.png)
2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with structures akin to the compound of interest. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showcasing moderate to good antimicrobial activity against various microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis and Evaluation of Antimicrobial Agents
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This research suggests the potential of such compounds in developing new antimicrobial agents, indicating the broad-spectrum applicability of related chemical structures in combating infectious diseases (Patel, Kumari, & Patel, 2012).
Anti-Inflammatory and Oxidative Stress Mitigation
Compounds with thiazolo[3,2-b]-1,2,4-triazole cores have been explored for their anti-inflammatory activities and their potential to mitigate oxidative stress induced by ethanol in mouse models. Such studies highlight the therapeutic potential of these compounds in managing inflammation and oxidative stress-related disorders (Tozkoparan et al., 1999; Aktay et al., 2005).
Anticancer and Anti-5-Lipoxygenase Activities
The thiazolo[3,2-b][1,2,4]triazole scaffold has also been incorporated into compounds evaluated for their anticancer properties and inhibition of 5-lipoxygenase, an enzyme involved in inflammation. These compounds exhibited significant activity against cancer cell lines without toxicity to normal cells, offering a promising avenue for cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016; Holota et al., 2021).
Synthesis and Biological Evaluation of Antimicrobial Agents
Further research into thiazolo[3,2-b][1,2,4]triazole derivatives has demonstrated their potential as antimicrobial agents. New series of compounds have shown marked inhibition of bacterial and fungal growth, underlining the versatility of this chemical structure in developing new therapeutic agents (Reddy et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular processes such as inflammation, immune responses, and apoptosis.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This results in a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it exerts neuroprotective and anti-inflammatory effects. The downstream effects include reduced inflammation and apoptosis, contributing to the preservation of neuronal function.
Result of Action
The molecular and cellular effects of the compound’s action include reduced inflammation and apoptosis in neuronal cells . This is achieved through the inhibition of NO and TNF-α production, reduced expression of BIP and cleaved caspase-3, and the overall inhibition of the NF-kB inflammatory and ER stress pathways .
Action Environment
Environmental factors such as temperature and exposure to air can influence the compound’s action, efficacy, and stability. For instance, 2-(4-Methylpiperazin-1-yl)ethan-1-amine, a compound with a similar structure, is recommended to be stored in a cool, dark place under 15°C and under inert gas . These conditions may also apply to the compound , potentially affecting its stability and efficacy.
Eigenschaften
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-4-15-20-19-24(21-15)18(25)17(26-19)16(14-7-5-6-13(2)12-14)23-10-8-22(3)9-11-23/h5-7,12,16,25H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCJGFEYPFEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)
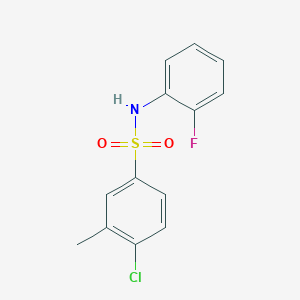

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2828271.png)
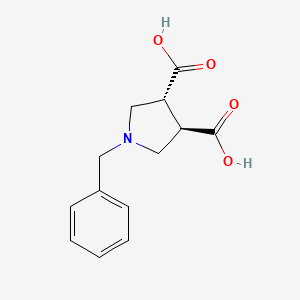
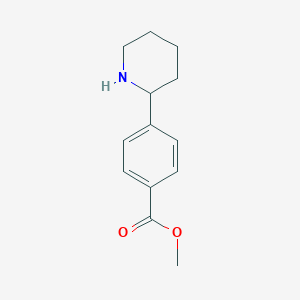
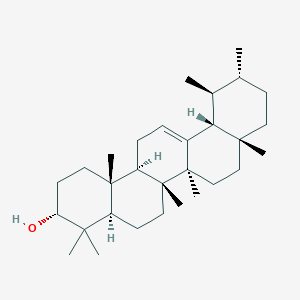
![1-[(2,5-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2828279.png)

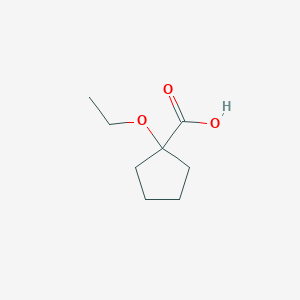
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)

![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)
